![molecular formula C25H17FN8O3 B2775732 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1020488-99-6](/img/no-structure.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H17FN8O3 and its molecular weight is 496.462. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Translocator Protein 18 kDa (TSPO) Ligands for Neuroinflammation Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Derivatives of this series showed subnanomolar affinity for TSPO, comparable to that of known ligands. Radiolabeled compounds from this series have demonstrated potential as in vivo PET-radiotracers for neuroinflammation, showing significant brain uptake and local accumulation in lesioned areas, confirming their potential in imaging applications (Damont et al., 2015).
Peripheral Benzodiazepine Receptor (PBR) Study
Another study synthesized and evaluated fluoroethoxy and fluoropropoxy substituted compounds for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The study aimed at developing imaging agents for PBR expression in neurodegenerative disorders using positron emission tomography (PET). One of the compounds emerged as a promising candidate for evaluating PBR expression, highlighting its potential in studying neurodegenerative diseases (Fookes et al., 2008).
Anti-inflammatory and Antiulcerogenic Properties
Compounds structurally related to the specified chemical have been synthesized to study their anti-inflammatory properties. For instance, modifications to the pyrazolo[1,5-a]pyrimidine structure resulted in compounds with significant anti-inflammatory activity and better therapeutic indices compared to reference drugs like phenylbutazone and indomethacin. Notably, one compound showed no ulcerogenic activity, suggesting potential for safer anti-inflammatory medications (Auzzi et al., 1983).
A2A Adenosine Receptor Antagonists
Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, including compounds with structural similarities to the one specified, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds, through various modifications, have shown potential as pharmacological probes for studying the A2A adenosine receptor, important in neurological conditions (Kumar et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator
Result of Action
The compound has shown promising insecticidal activities. For instance, one of the compounds in the same series showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L −1 .
Propiedades
Número CAS |
1020488-99-6 |
|---|---|
Nombre del producto |
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Fórmula molecular |
C25H17FN8O3 |
Peso molecular |
496.462 |
Nombre IUPAC |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C25H17FN8O3/c1-13-10-20(29-24(37)21(35)17-11-27-19-5-3-2-4-16(17)19)34(32-13)25-30-22-18(23(36)31-25)12-28-33(22)15-8-6-14(26)7-9-15/h2-12,27H,1H3,(H,29,37)(H,30,31,36) |
Clave InChI |
HNNROYUFIHJQPK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



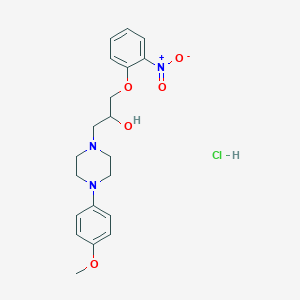
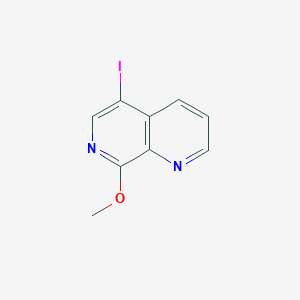
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)
![3-(Furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2775654.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)
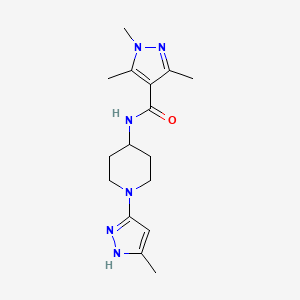
![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)
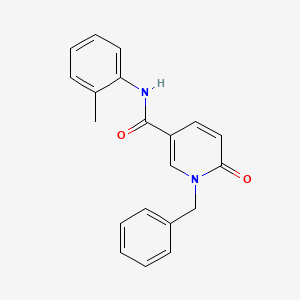

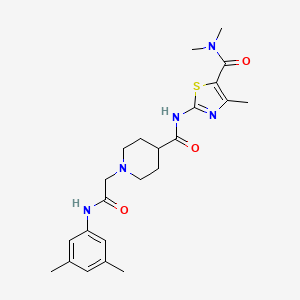
![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)

![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)